Benzenepropanal, 2-(hydroxymethyl)-
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Overview
Description
Benzenepropanal, 2-(hydroxymethyl)-, also known by its IUPAC name 3-[2-(hydroxymethyl)phenyl]propanal, is an organic compound with the molecular formula C10H12O2. This compound is characterized by the presence of a benzene ring attached to a propanal group, with a hydroxymethyl substituent on the second carbon of the propanal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenepropanal, 2-(hydroxymethyl)- can be synthesized through various organic reactions. One common method involves the aldol condensation of benzaldehyde with propanal, followed by reduction and hydroxymethylation. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may require a reducing agent like sodium borohydride .
Industrial Production Methods: In industrial settings, the production of Benzenepropanal, 2-(hydroxymethyl)- often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions to achieve the desired product .
Types of Reactions:
Oxidation: Benzenepropanal, 2-(hydroxymethyl)- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzenepropanal, 2-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Benzenepropanal, 2-(hydroxymethyl)- is utilized in the production of fragrances, flavorings, and other specialty chemicals
Mechanism of Action
The mechanism by which Benzenepropanal, 2-(hydroxymethyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, the compound may modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway .
Comparison with Similar Compounds
Benzenepropanal: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Benzylacetaldehyde: Similar structure but differs in the position of the aldehyde group.
Hydrocinnamaldehyde: Another related compound with a similar benzene ring and aldehyde group but without the hydroxymethyl substituent
Uniqueness: Benzenepropanal, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .
Properties
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5,7,12H,3,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXJFWKTQWIKTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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